2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-6-8-13(9-7-12)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSJOJSKGCNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Ethanamine: The indole ring is then reacted with an appropriate halogenated ethanamine derivative, such as 2-bromo-2-(4-methylphenyl)ethanamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by the substitution reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Condensation Reactions
The ethylamine group facilitates condensation with carbonyl compounds or electrophilic reagents:
a. Thiourea Derivative Formation
Reaction with aryl/alkyl isothiocyanates in anhydrous media yields thiourea derivatives.
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Reagents : Aryl/alkyl isothiocyanates (e.g., 3-chlorophenyl isothiocyanate)
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Conditions : Anhydrous DMF or CH₂Cl₂, room temperature, 12–24 hours
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Product : 2-(1H-Indol-3-yl)-2-(4-methylphenyl)ethylthiourea derivatives
b. Schiff Base Formation
Condensation with aldehydes (e.g., 4-(chloromethyl)benzaldehyde) produces imine intermediates.
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Reagents : Aldehydes, DBU (1,8-diazabicycloundec-7-ene)
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Conditions : DMF, 0°C to room temperature, nitrogen atmosphere
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Product : (E)-Methyl 3-[4-({[2-(1H-indol-3-yl)-2-(4-methylphenyl)ethyl]amino}methyl)phenyl]acrylate
Reduction and Oxidation
The nitro group (when present in derivatives) and amine functionality enable redox transformations:
a. Nitro Group Reduction
Derivatives like 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine undergo catalytic hydrogenation.
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Reagents : H₂ gas, Pd/C catalyst
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Conditions : Ethanol, 25–50°C, 4–6 hours
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Product : 2-(2-Methyl-5-amino-1H-indol-3-yl)ethanamine
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Yield : 85–95%
b. Amine Oxidation
Primary amine oxidation to nitriles or imines is feasible under strong oxidizing conditions, though less commonly reported.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research indicates that compounds similar to 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine exhibit significant antidepressant-like effects. These compounds interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
1.2 Anticancer Properties
Indole derivatives have been studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and prostate cancers. Mechanistic studies suggest that it induces apoptosis in cancer cells through the modulation of specific signaling pathways .
1.3 Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and its antioxidant properties make it a candidate for further research in neuroprotection .
Neuroscience Applications
2.1 Research on Neurotransmitter Systems
This compound is utilized in studying neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known neurotransmitters allows researchers to explore its effects on synaptic transmission and plasticity, which are essential for learning and memory processes .
2.2 Behavioral Studies
Behavioral assays using animal models have shown that administration of this compound can influence behavior related to anxiety and depression. These studies provide insights into the compound's potential as a therapeutic agent for mood disorders .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of indole derivatives have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a hole transport material enhances the efficiency of these devices .
3.2 Sensor Development
Due to its chemical properties, this compound is being investigated for use in sensors, particularly for detecting biomolecules or environmental pollutants. Its functional groups can be modified to enhance sensitivity and selectivity in sensor applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Simple Tryptamine Derivatives
Tryptamine (2-(1H-Indol-3-yl)ethanamine)
- Structure : A primary amine with an indol-3-yl group on the ethanamine backbone.
- Biological Activity : Anti-plasmodial activity and interactions with HSP90 via hydrogen bonding to GLU527 and TYR604 .
- Key Difference : Lacks the 4-methylphenyl group, reducing steric bulk and hydrophobicity compared to the target compound.
β-Phenylethanamine
- Structure : A primary amine with a phenyl group on the ethanamine.
Substituted Tryptamine Derivatives
5-Methyltryptamine (2-(5-Methyl-1H-indol-3-yl)ethanamine)
Hybrid Indole-Phenyl Derivatives
N-[(4-Methylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine ()
- Structure : Secondary amine with indol-3-yl on ethanamine and a 4-methylbenzyl group on the nitrogen.
- Key Difference : The 4-methylphenyl is attached to the amine rather than the ethanamine carbon, reducing steric hindrance near the indole moiety.
2-(2-Pyridin-4-yl-1H-indol-3-yl)ethylamine Hydrochloride ()
- Structure : Pyridinyl substitution on the indole ring and a charged amine.
- Activity : Likely influences metal chelation or receptor binding due to pyridine’s electron-withdrawing effects .
Comparison :
The target compound’s ethanamine carbon substitution creates a more rigid, branched structure, which could enhance binding pocket complementarity in protein targets compared to linear analogs.
Biogenic Amines and Metabolic Stability
Tryptamine in Spoilage ()
- Role : Formed during meat spoilage; rapid degradation in biological systems.
- Comparison : The 4-methylphenyl group in the target compound may slow enzymatic degradation, improving pharmacokinetic profiles.
Physicochemical Properties
- Hydrogen Bonding : Loss of the primary amine (compared to tryptamine) may reduce polar interactions but could be offset by aryl group π-stacking.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine, commonly referred to as an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include an indole moiety and a 4-methylphenyl group. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that indole derivatives often exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial and fungal strains. For instance, it has been reported to have inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogs .
2. Anticancer Properties
Indole derivatives are recognized for their potential in cancer therapy. This compound has been investigated for its ability to inhibit the proliferation of cancer cells. In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. It has been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in cell models .
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to observed biological effects. For instance, it has been suggested that the compound may inhibit certain kinases involved in cancer cell signaling pathways .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
Q & A
Q. What are the key structural features of 2-(1H-indol-3-yl)-2-(4-methylphenyl)ethanamine, and how do they influence its physicochemical properties?
The compound consists of an indole ring (1H-indol-3-yl) linked via a two-carbon chain to a 4-methylphenyl group. The indole moiety contributes to π-π stacking interactions and hydrogen-bonding potential via its NH group, while the 4-methylphenyl group enhances lipophilicity, affecting solubility and membrane permeability. These features are critical for designing solubility assays (e.g., logP determination via HPLC) and crystallography studies to resolve spatial conformations .
Q. What synthetic routes are commonly employed for this compound and its analogs?
A typical synthesis involves:
Friedel-Crafts alkylation : Coupling a pre-functionalized indole derivative with a 4-methylbenzyl halide.
Reductive amination : Reacting 4-methylphenylacetaldehyde with tryptamine (2-(1H-indol-3-yl)ethanamine) under hydrogenation conditions.
Protecting group strategies : Using Boc or Fmoc groups to prevent side reactions during indole functionalization.
Validation via LC-MS and NMR (¹H/¹³C) is essential to confirm purity and regioselectivity .
Q. How can researchers differentiate this compound from structurally related tryptamine derivatives?
Use high-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) to distinguish positional isomers. For example, 5-substituted indole derivatives (e.g., 5-hydroxytryptamine) exhibit distinct NOE correlations compared to 3-substituted analogs like the target compound. Structural analogs with pyridine or fluorophenyl groups (e.g., ) require comparative X-ray diffraction analysis .
Advanced Research Questions
Q. How does this compound interact with biological targets such as serotonin receptors or HSP90?
Methodology :
- Molecular docking : Use software like AutoDock Vina to predict binding to 5-HT receptors (e.g., 5-HT2A) based on indole’s affinity for tryptaminergic sites.
- Surface plasmon resonance (SPR) : Quantify binding kinetics to HSP90, leveraging the indole’s hydrogen-bonding with residues like GLU527 (observed in tryptamine analogs; ).
- Functional assays : Measure cAMP accumulation in HEK-293 cells transfected with 5-HT receptors to assess agonism/antagonism.
Key finding : The 4-methylphenyl group may sterically hinder interactions with 5-HT1A but enhance selectivity for 5-HT2C due to hydrophobic pocket complementarity .
Q. How can contradictory data on the compound’s biological activity (e.g., antidepressant vs. cytotoxic effects) be resolved?
Approach :
Dose-response profiling : Test across a wide concentration range (nM–µM) in cell viability (MTT) and neurite outgrowth assays.
Off-target screening : Use kinase profiling panels to identify unintended interactions (e.g., with monoamine oxidases).
Metabolite analysis : Perform LC-MS/MS to detect oxidative metabolites (e.g., N-oxide derivatives) that may exhibit divergent activities.
Example : highlights structural analogs with mixed neurotransmitter modulation and antimicrobial effects, suggesting context-dependent activity .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vivo studies?
- pH adjustment : Stabilize the indole NH group by maintaining pH > 7.5 to prevent protonation-induced degradation.
- Lyophilization : Formulate with cyclodextrins or trehalose to enhance shelf-life.
- Radiolabeling : Use ¹⁴C-labeled analogs to track degradation pathways via scintillation counting .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?
Steps :
Core modifications : Synthesize analogs with substitutions on the indole (e.g., 5-Cl, 7-F) or phenyl (e.g., 4-CF₃) groups.
Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors.
In silico ADMET : Predict bioavailability and toxicity with QikProp or ADMET Predictor.
Example : ’s bromo-fluoro-indole derivative shows enhanced metabolic stability, guiding halogenation strategies .
Q. What analytical techniques validate the compound’s purity and identity in complex matrices?
| Technique | Application |
|---|---|
| UPLC-QTOF-MS | Detect impurities at <0.1% levels |
| ¹H-¹⁵N HMBC | Confirm amine proton environments |
| X-ray crystallography | Resolve stereochemical ambiguities |
Reference : ’s use of crystallography to resolve HSP90 binding modes .
Critical Data Contradictions & Resolutions
Q. Why do some studies report neuroprotective effects while others indicate cytotoxicity?
- Cell-type specificity : Primary neurons vs. cancer lines (e.g., SH-SY5Y) may respond differently due to varying receptor expression.
- Redox modulation : The indole group’s antioxidant properties may dominate at low concentrations but induce ROS at higher doses.
- Experimental validation : Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
